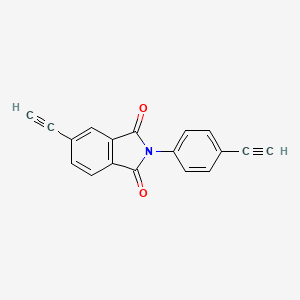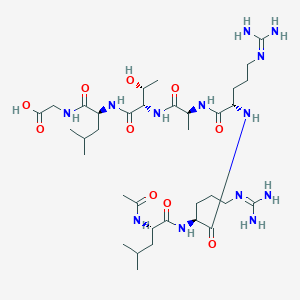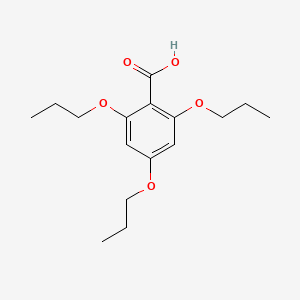
3-(5-Fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antibacterial, antimalarial, and anticancer properties . The incorporation of fluorine into the quinoline structure often enhances its biological activity and stability .
Preparation Methods
The synthesis of 3-(5-Fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminoquinoline with 5-fluoro-4-methyl-3,4-dihydroisoquinoline can yield the desired compound . Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
3-(5-Fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Cross-Coupling Reactions: These reactions, often catalyzed by palladium or nickel, can introduce various substituents into the quinoline ring.
Scientific Research Applications
3-(5-Fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its fluorinated structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: This compound is explored for its potential antibacterial, antimalarial, and anticancer properties.
Industry: It is used in the development of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. The fluorine atom enhances its ability to penetrate cell membranes and bind to target proteins. This compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication . In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-(5-Fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline include:
Fluoroquinolones: These are well-known for their broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity .
Properties
CAS No. |
919786-33-7 |
|---|---|
Molecular Formula |
C19H15FN2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
5-fluoro-4-methyl-1-quinolin-3-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C19H15FN2/c1-12-10-22-19(15-6-4-7-16(20)18(12)15)14-9-13-5-2-3-8-17(13)21-11-14/h2-9,11-12H,10H2,1H3 |
InChI Key |
DAJXWRWXOWUKCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622241.png)

![N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12622257.png)
![2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622259.png)
![N-[(Ethoxycarbonyl)carbamothioyl]glycine](/img/structure/B12622268.png)
![9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12622270.png)



![2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622305.png)

![Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B12622316.png)
![(5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12622320.png)
